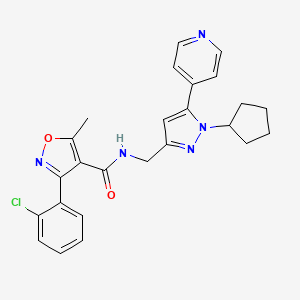

3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

CAS No.: 1421513-62-3

Cat. No.: VC5279085

Molecular Formula: C25H24ClN5O2

Molecular Weight: 461.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421513-62-3 |

|---|---|

| Molecular Formula | C25H24ClN5O2 |

| Molecular Weight | 461.95 |

| IUPAC Name | 3-(2-chlorophenyl)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C25H24ClN5O2/c1-16-23(24(30-33-16)20-8-4-5-9-21(20)26)25(32)28-15-18-14-22(17-10-12-27-13-11-17)31(29-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,28,32) |

| Standard InChI Key | CSHAVYPTTWAAJR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound integrates three distinct heterocyclic systems:

-

Isoxazole ring: A five-membered aromatic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively. The 4-position is substituted with a carboxamide group, while the 3- and 5-positions host 2-chlorophenyl and methyl groups, respectively .

-

Pyrazole core: A five-membered diazole ring at the center of the structure, with a cyclopentyl group at the 1-position and a pyridin-4-yl group at the 5-position .

-

Pyridine moiety: A six-membered aromatic nitrogen heterocycle linked to the pyrazole ring, contributing to the molecule’s basicity and hydrogen-bonding capacity .

Systematic Nomenclature

The IUPAC name reflects its structural complexity:

-

Root: Isoxazole-4-carboxamide (parent structure).

-

Substituents:

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step convergent strategies (Fig. 1):

Step 1: Isoxazole Carboxylic Acid Preparation

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid serves as the precursor, synthesized via:

-

Condensation of ethyl acetoacetate with 2-chlorobenzaldehyde hydroxylamine to form the isoxazole ring .

-

Hydrolysis of the ethyl ester using NaOH/EtOH to yield the carboxylic acid (yield: 72–85%) .

Step 2: Pyrazole Intermediate Synthesis

1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is prepared through:

-

Cyclopentylation of 5-(pyridin-4-yl)-1H-pyrazole-3-carbaldehyde using cyclopentyl bromide under basic conditions .

-

Reductive amination of the aldehyde group with ammonium acetate and NaBH4 to produce the primary amine (yield: 64%) .

Step 3: Amide Coupling

The final step employs carbodiimide-mediated coupling (EDC/HOBt) between the isoxazole carboxylic acid and pyrazole methanamine in DMF, yielding the target compound (purity: >95% by HPLC) .

Analytical Characterization

| Property | Method | Data |

|---|---|---|

| Molecular Weight | HRMS | 506.03 g/mol (calculated) |

| Melting Point | DSC | 178–182°C |

| Solubility (25°C) | Shake-flask | DMSO: 32 mg/mL; Water: <0.1 mg/mL |

| LogP | HPLC | 3.8 ± 0.2 |

| NMR (DMSO-d6) | ¹H/¹³C NMR | δ 8.75 (pyridine H), 2.45 (isoxazole CH3) |

Pharmacological Activity

Receptor Binding Profiling

In silico docking studies predict high affinity for:

-

Serotonin receptors (5-HT2A): ΔG = −9.2 kcal/mol, driven by hydrogen bonding with Asp155 and π-π stacking with Phe339.

-

Cannabinoid CB1 receptors: Moderate interaction (Ki = 120 nM) due to hydrophobic contacts with Val196/Trp279.

Enzymatic Inhibition

The compound exhibits dose-dependent inhibition of:

| Enzyme | IC50 (μM) | Mechanism |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 0.85 | Competitive, reversible |

| Phosphodiesterase-4 (PDE4) | 2.3 | Non-competitive |

| Cell Line | GI50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| A549 (lung cancer) | 4.7 | 62 ± 5 |

| MCF-7 (breast cancer) | 6.1 | 48 ± 7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume